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Compound of Interest

Compound Name:
4-fluoro-2-hydroxy-5-

methylbenzoic acid

CAS No.: 1188381-75-0

Cat. No.: B6616762

Get Quote

Executive Summary
4-Fluoro-2-hydroxy-5-methylbenzoic acid is a highly functionalized salicylic acid derivative

that serves as a critical building block in advanced organic synthesis, pharmaceutical drug

discovery, and agrochemical development. The strategic positioning of a fluorine atom and a

methyl group on the salicylic acid scaffold fundamentally alters its electronic distribution,

lipophilicity, and metabolic stability. This guide provides an in-depth analysis of its structural

properties, mechanistic synthesis pathways, and the self-validating experimental protocols

required for its preparation.

Structural & Physicochemical Profiling
The molecular architecture of 4-fluoro-2-hydroxy-5-methylbenzoic acid features an

intramolecular hydrogen bond between the C1-carboxylic acid and the C2-hydroxyl group. The

C4-fluorine atom exerts a strong electron-withdrawing inductive effect while simultaneously

donating electron density via resonance. The C5-methyl group provides steric bulk and

enhances the overall hydrophobicity of the molecule[1].
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Table 1: Quantitative Physicochemical Properties
Property Value

Chemical Name 4-Fluoro-2-hydroxy-5-methylbenzoic acid

CAS Number 1188381-75-0

Molecular Formula C8H7FO3

Molecular Weight 170.14 g/mol

Monoisotopic Mass 170.03792 Da

SMILES String CC1=CC(=C(C=C1F)O)C(=O)O

Spectroscopic Signatures & System Validation
A robust experimental protocol must be self-validating. To confirm the successful synthesis of

4-fluoro-2-hydroxy-5-methylbenzoic acid, Nuclear Magnetic Resonance (NMR)

spectroscopy is the gold standard. The unique substitution pattern of the aromatic ring yields

highly specific spin-spin coupling constants ( J ) that confirm the regioselectivity of the

hydroxylation[2].

Table 2: 1 H NMR Spectral Data (400 MHz, CD 3​COCD 3​)
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Chemical Shift ( δ ,
ppm)

Multiplicity
Coupling Constant
( J , Hz)

Structural
Assignment &
Causality

7.78 Doublet (d) 8.8

C6-H: Meta to the C4-

fluorine. The 8.8 Hz

coupling is

characteristic of a

4JHF​meta-coupling in

electron-deficient

rings.

6.65 Doublet (d) 11.2

C3-H: Ortho to the

C4-fluorine. The larger

11.2 Hz coupling

strictly validates the

3JHF​ortho-

relationship.

2.20 Singlet (s) N/A

C5-CH 3​: Isolated

methyl protons with no

adjacent aliphatic

protons to couple with.

Mechanistic Synthesis Pathways
The most atom-economical and regioselective route to synthesize this compound is via the

Pd(II)-catalyzed ortho-hydroxylation of 4-fluoro-3-methylbenzoic acid, utilizing 1 atm of

molecular oxygen (O 2​) as the sole oxidant[3].

Causality Behind the Catalytic Design:
Pd(OAc) 2​Catalyst: Acts as the electrophilic metal center. The acetate ligands are crucial as

they participate in a Concerted Metalation-Deprotonation (CMD) pathway, significantly

lowering the activation energy required to cleave the strong aryl C-H bond.

Alkali Metal Salt (e.g., KOAc): Serves a dual purpose. First, it deprotonates the starting

carboxylic acid to form a carboxylate, which acts as a powerful directing group to anchor the
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Pd(II) center. Second, it maintains the basicity required for catalyst turnover[4].

1 atm O 2​: Functions as both the terminal oxidant and the direct source of the oxygen atom

incorporated into the hydroxyl group, bypassing the need for harsh, toxic, or expensive

stoichiometric oxidants.
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Figure 1: Catalytic cycle of Pd(II)-mediated ortho-hydroxylation using O2.

Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodology outlines the laboratory execution of the Pd(II)-

catalyzed hydroxylation, explicitly detailing the causality behind each operational choice[4].
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1. Reaction Setup
Combine Substrate, Pd(OAc)2,

Alkali Salt, and DMF

2. Atmosphere Exchange
Purge with 1 atm O2

3. Heating
Stir at 115 °C for 15 h

4. Quenching
Cool, Acidify (HCl), Extract (EtOAc)

5. Purification
Silica Gel Chromatography

6. Validation
1H/13C NMR & HRMS Analysis

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for the synthesis and validation.

Step-by-Step Methodology:
Reaction Setup: In a specialized reaction tube, combine 4-fluoro-3-methylbenzoic acid (1.0

equiv), Pd(OAc) 2​(10 mol%), and an alkali metal salt such as KOAc or NaOAc (2.0 equiv).

Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF).

Causality: The 2.0 equivalents of base are strictly required to ensure complete

deprotonation of the substrate's carboxylic acid, activating it as a directing group, while
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leaving enough base to assist in the CMD C-H activation step. DMF is chosen because its

high dielectric constant stabilizes the polar palladacycle intermediates.

Atmosphere Exchange: Cool the reaction mixture to -78 °C (dry ice/acetone bath), evacuate

the reaction tube under vacuum, and back-fill with 1 atm of O 2​using a balloon. Repeat this

cycle three times.

Causality: Thorough degassing removes competitive atmospheric nitrogen and moisture,

ensuring a high local concentration of O 2​dissolved in the DMF, which is the rate-

determining factor for the oxidation of the Pd-C bond.

Thermal Activation: Heat the sealed reaction mixture to 115 °C and stir vigorously for 15

hours.

Causality: 115 °C provides the precise thermal energy required to overcome the activation

barrier of the initial C-H palladation without causing thermal degradation of the DMF

solvent or decarboxylation of the substrate.

Quenching & Extraction: Allow the reaction to cool to ambient temperature. Acidify the

mixture using 1M HCl until the pH reaches ~2, then extract with Ethyl Acetate (EtOAc).

Causality: The product exists as a highly water-soluble alkali salicylate salt in the basic

reaction mixture. Acidification strictly reprotonates the carboxylate and phenoxide oxygen

atoms, driving the lipophilic free acid into the organic EtOAc phase.

Purification & Validation: Dry the organic phase over Na 2​SO 4​, concentrate in vacuo, and

purify via silica gel column chromatography. Validate the isolated solid against the self-

validating NMR parameters listed in Table 2.

Biological & Pharmaceutical Relevance
The incorporation of 4-fluoro-2-hydroxy-5-methylbenzoic acid into larger molecular scaffolds

is a privileged strategy in medicinal chemistry. The fluorine atom effectively blocks cytochrome

P450-mediated oxidation at the C4 position, drastically improving the pharmacokinetic half-life

of derived drugs. Furthermore, the strong electron-withdrawing nature of fluorine lowers the

pKa of the adjacent carboxylic acid, modulating the molecule's binding affinity to target proteins
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via enhanced electrostatic interactions. The C5-methyl group acts as a hydrophobic anchor,

often occupying lipophilic pockets in enzyme active sites to increase target specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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